Technical Guide: Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp as a FRET Substrate
Technical Guide: Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp as a FRET Substrate
Target Enzyme: Human Neutrophil Elastase (HNE) Methodology: Fluorescence Resonance Energy Transfer (FRET) Kinetics[1]
Executive Summary
Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp (Abz-APEEIMRRQ-EDDnp) is a highly sensitive, internally quenched fluorogenic peptide substrate designed specifically for the kinetic analysis of Human Neutrophil Elastase (HNE) .
Unlike simple chromogenic or fluorogenic substrates that rely on a single cleavage event at the C-terminus (e.g., AMC or pNA derivatives), this substrate utilizes a FRET mechanism spanning a decapeptide sequence. This extended length allows for significant interaction with the enzyme's subsites (S5–S4'), resulting in high affinity and specificity.
Key Technical Specifications
| Parameter | Specification |
| Sequence | Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp |
| Scissile Bond | Ile — Met (P1 — P1') |
| Donor Fluorophore | Abz (Ortho-aminobenzoic acid / Anthraniloyl) |
| Quencher | EDDnp (N-(2,4-dinitrophenyl)ethylenediamine) |
| Excitation / Emission | |
| Specificity Constant | |
| Solubility | Water soluble (due to multiple Arg/Glu residues) |
Mechanistic Foundation
The FRET Pair Physics
The utility of this substrate rests on the Förster Resonance Energy Transfer (FRET) phenomenon.[2]
-
Intact State: The peptide backbone holds the Abz donor and EDDnp quencher in close proximity (
). The emission energy of the excited Abz moiety is non-radiatively transferred to the EDDnp group, which dissipates it as heat. This results in effectively zero fluorescence (dark background). -
Cleaved State: Upon hydrolysis of the peptide bond by HNE, the donor and quencher diffuse apart. The energy transfer efficiency drops to zero, and the Abz moiety emits a strong fluorescent signal at 420 nm.
Enzyme Specificity and Cleavage Site
Human Neutrophil Elastase (HNE) is a serine protease that preferentially cleaves peptide bonds following small hydrophobic residues (Val, Ala, Ile) at the P1 position.
In this specific sequence, the cleavage occurs between Isoleucine (Ile) and Methionine (Met) :
The flanking residues (Glu, Arg) are strategically placed to interact with the S subsites of the elastase, enhancing solubility and binding affinity (
Visualizing the Mechanism
The following diagram illustrates the transition from the quenched state to the fluorescent state upon enzymatic activity.
Caption: Schematic of the FRET mechanism. HNE cleaves the Ile-Met bond, separating the Abz donor from the EDDnp quencher.
Experimental Protocol
Reagent Preparation
Critical Note: While the peptide is water-soluble, preparing a concentrated stock in an organic solvent ensures long-term stability and prevents aggregation.
-
Stock Solution (10 mM): Dissolve the lyophilized powder in DMSO (Dimethyl sulfoxide).
-
Validation: Verify concentration using absorbance if necessary (EDDnp
is often used for quantification, though Abz also absorbs; gravimetric prep is usually sufficient for commercial high-purity peptides). -
Storage: Aliquot and store at -20°C. Protect from light.
-
-
Assay Buffer:
-
50 mM HEPES or Tris-HCl, pH 7.4
-
100–150 mM NaCl (Physiological ionic strength is crucial for HNE activity)
-
0.05% (v/v) Brij-35 or Tween-20 (Prevents enzyme adsorption to plastics)
-
Optional: 1-2 mM CaCl
(Can stabilize some serine proteases, though HNE is not strictly calcium-dependent).
-
Kinetic Assay Workflow
This protocol describes a continuous kinetic assay in a 96-well microplate format.
Step 1: Enzyme Equilibration
-
Dilute Human Neutrophil Elastase (HNE) in Assay Buffer to a concentration of 10–50 nM (final assay concentration will be lower).
-
Add 90 µL of enzyme solution to the wells.
-
Incubate at 37°C for 5–10 minutes to reach thermal equilibrium.
Step 2: Substrate Addition
-
Dilute the 10 mM Substrate Stock to 100 µM in Assay Buffer (Intermediate dilution).
-
Add 10 µL of the diluted substrate to the wells (Final Conc: 10 µM).
-
Control Wells:
-
Blank: Buffer + Substrate (No Enzyme) – measures spontaneous hydrolysis.
-
Background: Buffer + Enzyme (No Substrate) – measures autofluorescence.
-
Step 3: Measurement
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Settings:
Assay Logic Diagram
Caption: Step-by-step workflow for the HNE kinetic assay using Abz-APEEIMRRQ-EDDnp.
Data Analysis & Interpretation
Calculating Activity
-
Plot Data: Graph Relative Fluorescence Units (RFU) vs. Time (min).
-
Determine Slope: Identify the linear portion of the curve. The slope represents the initial velocity (
) in RFU/min. -
Correction: Subtract the slope of the "No Enzyme" blank from the sample slope to correct for spontaneous hydrolysis (though this substrate is generally very stable).
Converting RFU to Molar Velocity
To report data in standard units (µM/min), you must generate a standard curve using free 2-Aminobenzamide (2-AB) or a fully cleaved reference standard, as RFU is instrument-dependent.
Kinetic Parameters ( , )
Perform the assay at varying substrate concentrations (e.g., 0.5 µM to 50 µM). Fit the resulting velocities to the Michaelis-Menten equation:
-
Expected
: Typically in the low micromolar range (1–10 µM) for HNE with this substrate. -
Specificity: High
values indicate this is a "preferred" substrate, ideal for detecting low concentrations of HNE in biological samples (e.g., sputum, neutrophil lysates).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Substrate degradation or impurities. | Check stock purity via HPLC. Ensure fresh buffer. Verify Ex/Em settings (Abz has a shorter Stokes shift than AMC). |
| Non-Linear Kinetics | Substrate depletion or Inner Filter Effect. | Use lower enzyme concentration. If substrate conc > 50 µM, correct for inner filter effect due to EDDnp absorption. |
| Low Signal | pH mismatch or inhibitor presence. | Ensure pH is 7.4. HNE is inhibited by PMSF and specific elastase inhibitors; ensure no carryover from cell lysis buffers. |
| Spontaneous Hydrolysis | Buffer contamination. | Use sterile buffers. Check for bacterial contamination (proteases from bacteria can cleave the substrate). |
References
-
Korkmaz, B., Attucci, S., Juliano, M. A., et al. (2008). Measuring elastase, proteinase 3 and cathepsin G activities at the surface of human neutrophils with fluorescence resonance energy transfer substrates. Nature Protocols, 3(6), 991-1000.[3] Retrieved from [Link]
- Juliano, L., et al. (1990). Fluorogenic substrates for HIV-1 protease.
